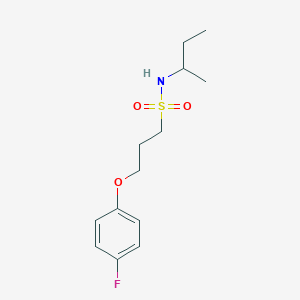
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a selective activator of the enzyme soluble guanylyl cyclase (sGC).
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide belongs to a class of compounds explored for their potential in various applications, including antimicrobial activities. For instance, sulfonate derivatives have been synthesized and evaluated for their antimicrobial efficacy. While not directly mentioning this compound, related compounds like N-sulfonated quaternary ammonium salts demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of sulfonate derivatives in biologically active applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science and Polymers
In material science, sulfonamide derivatives are utilized to modify the solubility and thermal response of polymers. For example, modifications in the spacer group of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s influence their solubility in water and response to aqueous salt solutions, indicating the utility of sulfonamide structures in designing thermoresponsive materials (Hildebrand, Laschewsky, & Wischerhoff, 2016). This aspect underscores the relevance of sulfonamide derivatives in polymer chemistry for applications such as fuel cells and biomedical devices.
Fuel Cell Technology
In the context of fuel cell technology, sulfonated poly(arylene ether sulfone)s incorporating structures similar to this compound have shown promising properties. These polymers exhibit high proton conductivity, essential for efficient fuel cell operation, demonstrating the critical role of sulfonamide derivatives in enhancing the performance of proton exchange membranes (Kim, Robertson, & Guiver, 2008).
Catalysis
Sulfonamide derivatives are also explored in catalysis, where their unique properties facilitate various chemical reactions. For instance, N-sulfonated Brönsted acidic catalysts have been developed to promote efficient synthesis of polyhydroquinoline derivatives, showcasing the versatility of sulfonamide compounds in catalytic applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Environmental Applications
Furthermore, sulfonamide structures are investigated for environmental applications, such as in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols in water samples. This demonstrates the potential of sulfonamide derivatives in environmental monitoring and remediation efforts (Wang, Han, Jia, Zhou, & Deng, 2012).
Propriétés
IUPAC Name |
N-butan-2-yl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-3-11(2)15-19(16,17)10-4-9-18-13-7-5-12(14)6-8-13/h5-8,11,15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKWAWYXIGPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)

![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)


![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)
![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

